![molecular formula C17H16FNO4S4 B2907437 4-fluoro-2-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide CAS No. 896349-02-3](/img/structure/B2907437.png)
4-fluoro-2-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide
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Overview
Description
4-fluoro-2-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Compound X and is synthesized using a specific method.
Mechanism Of Action
The mechanism of action of Compound X involves the inhibition of specific enzymes and pathways involved in inflammation and cancer. Compound X inhibits the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, Compound X inhibits the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory mediators and cancer cell growth. Additionally, Compound X has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
The advantages of using Compound X in lab experiments include its potent anti-inflammatory and anti-cancer activities, as well as its neuroprotective effect. However, the limitations of using Compound X in lab experiments include its complex synthesis method and potential toxicity at high doses.
Future Directions
For the research of Compound X include further studies on its therapeutic potential in various diseases, including neurodegenerative disorders. Additionally, research on the optimization of the synthesis method and the development of more potent analogs of Compound X can potentially lead to the development of new drugs with improved therapeutic properties.
Conclusion:
Compound X is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer and inflammation. The synthesis method of Compound X involves a multi-step process, and its mechanism of action involves the inhibition of specific enzymes and pathways involved in these diseases. Compound X has several biochemical and physiological effects, including its potent anti-inflammatory and anti-cancer activities and its neuroprotective effect. While Compound X has limitations in lab experiments, research on its therapeutic potential and the development of more potent analogs can potentially lead to the development of new drugs with improved therapeutic properties.
Synthesis Methods
Compound X is synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-thiophenesulfonyl chloride with 2-thiophenemethanol to form 2-(2-thienyl)-2-(2-thienylsulfonyl)ethanol. This compound is then reacted with N-methyl-4-fluorobenzenesulfonamide in the presence of a base to form Compound X.
Scientific Research Applications
Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. Studies have shown that Compound X exhibits potent anti-inflammatory and anti-cancer activities by inhibiting specific enzymes and pathways involved in these diseases. Additionally, Compound X has been shown to have a neuroprotective effect and can potentially be used in the treatment of neurodegenerative disorders.
properties
IUPAC Name |
4-fluoro-2-methyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S4/c1-12-10-13(18)6-7-15(12)27(22,23)19-11-16(14-4-2-8-24-14)26(20,21)17-5-3-9-25-17/h2-10,16,19H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGPCRNZJZEGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide |
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